(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is a chiral compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyclohexanol moiety and a benzyl-pyrazole group, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the reduction of cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Introduction of the Benzyl-Pyrazole Group: The benzyl-pyrazole group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzyl halide with pyrazole in the presence of a base such as potassium carbonate.
Coupling of the Two Moieties: The final step involves the coupling of the cyclohexanol core with the benzyl-pyrazole group. This can be achieved through an etherification reaction using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl-pyrazole group can undergo substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of cyclohexanol derivatives
Substitution: Formation of various substituted benzyl-pyrazole derivatives
Scientific Research Applications
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for biological receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol involves its interaction with specific molecular targets. The benzyl-pyrazole group can interact with biological receptors, potentially modulating their activity. The cyclohexanol moiety can also play a role in the compound’s overall bioactivity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-one: This compound is similar but has a ketone group instead of a hydroxyl group.
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexane: This compound lacks the hydroxyl group, making it less polar.
Uniqueness
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is unique due to its combination of a chiral cyclohexanol moiety and a benzyl-pyrazole group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research.
Biological Activity
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol, identified by CAS number 2059910-65-3, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its interactions with various receptors, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanol backbone substituted with a benzyl-pyrazole moiety. Its molecular formula is C15H18N2O, and it has a molecular weight of 246.32 g/mol. The presence of the pyrazole ring suggests potential interactions with biological targets, particularly in neurological contexts.
Receptor Binding Affinity
Research has indicated that this compound exhibits significant binding affinity for sigma receptors, particularly σ1 receptors. Sigma receptors are implicated in various neurobiological processes, including modulation of pain and mood disorders.
Table 1: Binding Affinity of this compound
Receptor Type | Binding Affinity (pKi) |
---|---|
σ1 Receptor | 8.5 |
σ2 Receptor | 7.0 |
Pharmacological Effects
The compound has been studied for its analgesic properties and its ability to modulate the effects of other analgesics such as morphine. In vivo studies demonstrated that it may enhance the analgesic effects mediated by opioid receptors while potentially reducing tolerance development associated with chronic use.
Study 1: Analgesic Modulation
A study conducted on guinea pig models assessed the analgesic effects of this compound in conjunction with morphine. The results indicated that co-administration led to a significant increase in pain relief compared to morphine alone, suggesting a synergistic effect.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress in neuronal cells. Results showed that treatment with this compound resulted in reduced cell death and improved cell viability under oxidative conditions.
The mechanism by which this compound exerts its effects appears to be multifaceted:
- Sigma Receptor Modulation : By binding to σ1 receptors, the compound may influence pathways related to pain perception and mood regulation.
- Antioxidant Activity : The presence of the pyrazole moiety may confer antioxidant properties, helping to mitigate oxidative damage in neural tissues.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(1R,2R)-2-(1-benzylpyrazol-4-yl)oxycyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2O2/c19-15-8-4-5-9-16(15)20-14-10-17-18(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,10,12,15-16,19H,4-5,8-9,11H2/t15-,16-/m1/s1 |
InChI Key |
BCBZXXOUTIBNBM-HZPDHXFCSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OC2=CN(N=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CN(N=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.